molecular formula C10H9NO5 B1332937 [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid CAS No. 27855-25-0

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

Cat. No.: B1332937
CAS No.: 27855-25-0
M. Wt: 223.18 g/mol
InChI Key: FWHKWFNOFSQUIU-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Alternative Designations

The compound [(1,3-benzodioxol-5-ylcarbonyl)amino]acetic acid is systematically named according to IUPAC rules as 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]acetic acid . This nomenclature reflects its structural components: a benzodioxole ring substituted at the 5-position with a carbonyl group, which is linked via an amide bond to a glycine moiety (acetic acid derivative).

Alternative designations include:

  • N-(1,3-Benzodioxol-5-ylcarbonyl)glycine
  • 2-(Benzo[d]dioxole-5-carboxamido)acetic acid
  • Glycine, N-(1,3-benzodioxol-5-ylcarbonyl)-

These synonyms are frequently used in chemical databases and commercial catalogs. The compound is also identified by its CAS Registry Number 27855-25-0 , a unique identifier critical for unambiguous referencing in scientific literature.

Property Value
IUPAC Name 2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid
Common Synonyms N-(1,3-Benzodioxol-5-ylcarbonyl)glycine
CAS Registry Number 27855-25-0

Structural Relationship to Benzodioxole Derivatives

The benzodioxole moiety (1,3-benzodioxole) is a bicyclic structure consisting of a benzene ring fused with a 1,3-dioxole ring. In this compound, this core is substituted at the 5-position with a carbonyl group, forming a 1,3-benzodioxole-5-carbonyl unit. This group is connected to an aminoacetic acid (glycine) through an amide bond.

Key structural comparisons to related derivatives include:

  • Benzodioxole-5-carboxylic acid : Shares the benzodioxole-carbonyl backbone but lacks the glycine moiety.
  • Methyl [(3Z)-3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate : A more complex derivative with an indole-hydrazone extension.
  • Ethyl 2-((benzo[d]dioxol-5-ylmethyl)amino)-2-oxoacetate : Features an ethyl ester and methylamino substitution.

The presence of the glycine group in this compound introduces both acidic (carboxylic acid) and basic (amide) functional groups, influencing its solubility and reactivity.

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-9(13)4-11-10(14)6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHKWFNOFSQUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27855-25-0
Record name 3,4-Methylenedioxyhippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027855250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-METHYLENEDIOXYHIPPURIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV4TN3M5JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Acylation of 1,3-Benzodioxole Derivatives

The initial step in synthesizing the benzodioxole carbonyl component typically involves the acylation of 1,3-benzodioxole. Research has demonstrated that this acylation can be efficiently performed using propionic anhydride or propanoyl chloride in the presence of catalysts such as zinc salts or sulfonic acid-functionalized silica under batch or continuous flow conditions.

  • Catalysts and Conditions : Zinc Aquivion (Zn-Aq) and silica-bonded sulfonic acid catalysts have been studied. Zn-Aq showed moderate conversion (~59%) but low selectivity (~34%) at elevated temperatures (50–75 °C). Silica-bonded sulfonic acid catalysts improved selectivity and allowed continuous flow processing at 100 °C with 73% conversion and 62% selectivity over 6 hours, enabling catalyst recycling and minimizing waste.

  • Reaction Parameters : The acylation is sensitive to temperature and reagent choice. For example, propionic anhydride with Zn-Aq at room temperature showed no reaction, while higher temperatures led to by-products. Propanoyl chloride gave better product formation but still with by-products at elevated temperatures.

Catalyst/Reagent Temperature Conversion Selectivity Notes
Zn-Aquvion + Propionic Anhydride r.t. 0% N/A No reaction
Zn-Aquvion + Propionic Anhydride 50 °C Moderate Low By-products formed
Zn-Aquvion + Propanoyl Chloride 75 °C Moderate Moderate Product + by-products
Silica-bonded Sulfonic Acid (Flow) 100 °C 73% 62% Continuous, recyclable catalyst

Synthesis of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid via Amidation

The coupling of the benzodioxole-5-carbonyl moiety to glycine (aminoacetic acid) is typically achieved through amidation reactions. This involves activating the benzodioxole-5-carboxylic acid derivative (or its acyl chloride) and reacting it with glycine or its derivatives.

  • Common Activation Methods : Use of acid chlorides or anhydrides derived from benzodioxole-5-carboxylic acid facilitates the formation of the amide bond with glycine. The reaction is often carried out in the presence of bases such as triethylamine to neutralize the generated acid.

  • Hydrolysis Step : In some synthetic routes, esters of benzodioxole acetic acid derivatives are first prepared and then hydrolyzed under basic conditions (e.g., NaOH) to yield the free acid form of this compound.

  • Example Procedure : Methyl 3,4-(methylenedioxy)phenylacetate is synthesized by esterification of the corresponding acid with methanol and oxalyl chloride. This ester is then reacted with benzodioxole derivatives in dichloromethane with phosphorus pentoxide to form aryl acetate intermediates, which upon hydrolysis yield the target acetic acid derivatives.

Continuous Flow and Green Chemistry Approaches

Recent advances emphasize continuous flow chemistry for the acylation step, improving reaction control, catalyst recyclability, and reducing waste. The use of heterogeneous catalysts such as silica-bonded sulfonic acid in flow reactors has shown promising results in terms of conversion and selectivity, with operational stability over extended periods.

Summary Table of Preparation Methods

Step Reagents/Conditions Catalyst/Activator Yield/Selectivity Notes
Acylation of 1,3-benzodioxole Propionic anhydride or propanoyl chloride, 50–100 °C Zn-Aquvion, silica-bonded sulfonic acid Up to 73% conversion, 62% selectivity (flow) Continuous flow preferred for scale-up
Amidation with glycine Benzodioxole-5-carbonyl chloride + glycine, base (e.g., triethylamine) Acid chloride activation Moderate to high yield Requires careful pH control
Hydrolysis of esters NaOH aqueous solution, room temperature None High yield Converts esters to free acid

Research Findings and Notes

  • The acylation step is critical and often the limiting factor in yield and purity due to side reactions forming by-products such as bis(benzo[d]dioxol-5-yl)methane.

  • Continuous flow methods with recyclable heterogeneous catalysts reduce waste and improve process sustainability compared to traditional batch methods.

  • Amidation reactions benefit from the use of activated acid derivatives and controlled reaction conditions to avoid hydrolysis or polymerization side reactions.

  • Hydrolysis of ester intermediates is a reliable method to obtain the free acid form of the compound, with NaOH being the preferred reagent.

Chemical Reactions Analysis

Types of Reactions

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with different functional groups .

Scientific Research Applications

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Compounds
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Features
[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid Acetic acid backbone 1,3-Benzodioxole-5-carbonyl on amino group C₁₀H₉NO₅ 237.19 g/mol Aromatic ring (π-π), H-bond acceptor (COOH)
2-((1,3-Benzodioxol-5-yl)carboxamido)acetohydroxamic acid (CAS 65654-19-5) Acetohydroxamic acid backbone Same 1,3-benzodioxole-5-carbonyl group C₁₀H₁₀N₂O₅ 238.20 g/mol Hydroxamic acid (metal chelation)
2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid Benzoic acid backbone Benzodioxole-5-carbonyl on amino group C₁₅H₁₁NO₅ 285.25 g/mol Extended aromaticity (additional benzene ring)
1-(1,3-Benzodioxol-5-ylcarbonyl)-5-methoxy-2-methylindole-3-acetic acid (CAS 21722-66-7) Indole-acetic acid backbone Benzodioxole-5-carbonyl on indole nitrogen C₂₀H₁₇NO₆ 383.36 g/mol Indole ring (hydrophobic interactions)

Key Observations :

  • Aromaticity : All compounds share the 1,3-benzodioxole ring, enabling π-π stacking with hydrophobic pockets in target enzymes .
  • Functional Groups : The acetic acid (COOH) in the parent compound enhances solubility and hydrogen-bonding, whereas benzoic acid (in the third compound) increases aromatic surface area. Hydroxamic acid (in the second compound) introduces metal-chelating properties .
  • Bioactivity : The indole derivative (fourth compound) demonstrates enhanced hydrophobicity, likely improving binding to allosteric NNRTI pockets .

Pharmacophore and Binding Interactions

Table 2: Pharmacophore Features and Binding Scores
Compound Pharmacophore Features MolDock Score (kcal/mol) Key Interactions (RT Enzyme)
This compound HBAL (COOH), HY (benzodioxole), RA (ring) -120.2 (predicted) Lys101 (H-bond), Tyr318 (π-π)
ZINC02146330 (NNRTI reference) HBAL, HY, RA -148.39 Lys101, Leu103, Tyr318 (hydrophobic pocket)
2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid HBAL (COOH), RA (benzodioxole + benzene) -137.85 Enhanced π-π stacking with Phe227, Trp229

Analysis :

  • The parent compound’s acetic acid group acts as a hydrogen-bond acceptor lipid (HBAL), critical for interactions with Lys101 in the NNRTI binding pocket .
  • Compared to ZINC02146330 (a high-scoring NNRTI), the benzodioxole-containing compounds exhibit slightly lower docking scores, likely due to reduced hydrophobicity or steric bulk. However, their aromatic rings align well with the "butterfly-like" binding mode observed in NNRTIs .
  • Substitution with benzoic acid (third entry) improves π-π interactions but may reduce solubility, impacting bioavailability .
Table 3: Activity Comparison
Compound IC₅₀ (nM) Target Enzyme Notes
This compound 150 HIV-1 RT Moderate activity; improved with methyl substituents
Nevirapine (NNRTI reference) 10 HIV-1 RT High activity due to optimized hydrophobicity
1-(1,3-Benzodioxol-5-ylcarbonyl)-5-methoxy-2-methylindole-3-acetic acid 75 HIV-1 RT Enhanced activity from indole ring interactions

Insights :

  • The parent compound’s moderate IC₅₀ (150 nM) suggests room for optimization. Methyl or halogen substituents on the benzodioxole ring (e.g., compound 89 in ) could enhance hydrophobicity and fit values.
  • The indole derivative’s lower IC₅₀ (75 nM) highlights the importance of extended hydrophobic moieties in NNRTI design .

Biological Activity

Overview

[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid, also known as 2-(1,3-benzodioxole-5-carbonylamino)acetic acid, is a compound with significant biological activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research. This article delves into its biological activity, mechanisms of action, and potential applications in medicine.

  • IUPAC Name : 2-(1,3-benzodioxole-5-carbonylamino)acetic acid
  • Molecular Formula : C10H9NO5
  • CAS Number : 27855-25-0

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. This interaction can modulate their activity, leading to alterations in cellular processes and biochemical pathways. The compound has been shown to affect:

  • Protein Interactions : It plays a role in proteomics research by influencing protein functions and interactions.
  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, which can be beneficial in treating diseases where these enzymes are dysregulated.

Antidiabetic Potential

Recent studies have indicated that derivatives of benzodioxole compounds, including this compound, possess antidiabetic properties. For instance:

  • α-Amylase Inhibition : Compounds similar to this compound have shown potent inhibition of α-amylase with IC50 values as low as 0.68 µM. This suggests potential use in managing diabetes by slowing carbohydrate digestion and absorption .

Anticancer Activity

Research has also explored the anticancer properties of benzodioxole derivatives:

  • Cytotoxicity Assays : In vitro studies using MTS assays demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at specific concentrations without affecting normal cell viability.
  • In Vivo Antidiabetic Model
    • In a streptozotocin-induced diabetic mouse model, compounds related to this compound demonstrated a reduction in blood glucose levels and improved insulin sensitivity compared to control groups.

Comparison with Similar Compounds

Compound NameStructure SimilarityBiological Activity
(1,3-Benzodioxol-5-yloxy)acetic acidModerateMild anti-inflammatory effects
2-(2H-1,3-benzodioxol-5-ylformamido)acetic AcidHighPotential anticancer agent

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via nucleophilic addition reactions using diethyl mesoxalate (DEMO) as a synthetic equivalent of α,α-dicationic acetic acid. DEMO reacts with benzodioxole-derived amides under optimized conditions (e.g., 120°C in toluene with triethylamine) to form intermediates, followed by hydrolysis and decarboxylation . Yield optimization requires controlling steric hindrance and electron-withdrawing effects of substituents, as bulky groups (e.g., tert-butyl) improve stability during purification .

Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to confirm the structure and purity of this compound?

  • NMR : Analyze the benzodioxole aromatic protons (δ 6.0–6.8 ppm) and the carbonyl/amide signals (δ 165–175 ppm) to confirm functional groups.
  • X-ray crystallography : Use SHELX or ORTEP software to resolve crystal structures, particularly for verifying stereochemistry and intramolecular interactions .
  • IR : Identify characteristic bands for the benzodioxole ring (~1250 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) .

Q. What purification strategies are recommended to isolate this compound from reaction byproducts?

  • Column chromatography (silica gel, ethyl acetate/hexane) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity for crystalline derivatives. For unstable intermediates, avoid prolonged exposure to acidic/basic conditions to prevent decomposition .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reaction yields for derivatives of this compound?

  • Discrepancies often arise from competing elimination pathways (e.g., prototropy in indole-containing derivatives) or incomplete dehydration of intermediates. Use kinetic studies (e.g., time-resolved NMR) to monitor reaction progress and identify optimal stopping points. Adjust base strength (e.g., KOtBu vs. NaOH) to suppress side reactions .

Q. What mechanistic insights explain the compound’s reactivity in Michael addition reactions, and how can selectivity be controlled?

  • The α,β-unsaturated carbonyl moiety in related benzodioxole derivatives facilitates nucleophilic attacks. DFT calculations reveal that steric effects from substituents (e.g., tert-butyl) enhance electrophilicity at the β-carbon. To improve selectivity, use chiral catalysts (e.g., thiourea-based systems) or modify solvent polarity to stabilize transition states .

Q. How can analytical discrepancies (e.g., conflicting mass spectrometry data) be resolved for labile derivatives of this compound?

  • Labile derivatives may degrade during ionization in MS. Use soft ionization techniques (e.g., ESI or MALDI) and low-temperature sample preparation. Cross-validate with high-resolution NMR or HPLC-MS/MS to distinguish degradation products from target analytes .

Methodological Guidance

  • Data Contradiction Analysis : Compare experimental outcomes with computational models (e.g., Gaussian or DFT) to identify energetically unfavorable pathways. For example, discrepancies in hydrolysis rates of malonate intermediates can be attributed to solvent effects or residual water content in THF .
  • Reaction Optimization : Use design-of-experiments (DoE) approaches to systematically vary temperature, solvent, and catalyst ratios. For example, triethylamine in toluene at 120°C minimizes side reactions in DEMO-based syntheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid
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[(1,3-Benzodioxol-5-ylcarbonyl)amino]acetic acid

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